molecular formula C25H24N2O4S B6115077 N-(2-BENZOYL-4-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-(2-BENZOYL-4-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B6115077
M. Wt: 448.5 g/mol
InChI Key: SWFGQUAWHLJNQS-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-methylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative featuring a benzoyl-substituted methylphenyl group at the N-position and a pyrrolidine sulfonyl moiety at the para position of the benzamide ring. The pyrrolidine sulfonyl group may enhance solubility and hydrogen-bonding interactions, while the benzoyl-methylphenyl substituent could contribute to lipophilicity and steric bulk .

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-18-9-14-23(22(17-18)24(28)19-7-3-2-4-8-19)26-25(29)20-10-12-21(13-11-20)32(30,31)27-15-5-6-16-27/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFGQUAWHLJNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of a methylphenyl compound.

    Introduction of the Pyrrolidine Sulfonyl Group: This step might involve sulfonylation of a pyrrolidine derivative.

    Coupling Reactions: The final step could involve coupling the benzoyl and pyrrolidine sulfonyl intermediates with a benzamide derivative under specific conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the benzoyl or benzamide moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study specific biological pathways.

    Medicine: Potentially as a drug candidate for targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide/Benzamide Families

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
  • Key Features :
    • Thioxopyrimidinyl and thiazolyl substituents.
    • Sulfonamide linkage.
  • The thioxopyrimidinyl moiety may confer distinct electronic effects, influencing binding affinity in enzyme inhibition .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Key Features: Anilinopyridinyl substituent. 4-Methylbenzenesulfonamide backbone.
  • Comparison: The pyridine ring introduces a basic nitrogen, which could alter protonation states under physiological conditions compared to the target’s neutral benzamide.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Features: Pyrazolo-pyrimidinyl core with fluorinated chromenone substituents. N-Methylbenzenesulfonamide.
  • Comparison: Fluorine atoms increase electronegativity and metabolic stability. The chromenone group adds a planar aromatic system, contrasting with the target’s non-planar pyrrolidine .

Insights :

  • The target compound’s synthesis may resemble the palladium-catalyzed method in , but yields are unspecified.
  • Lower yields (e.g., 28% in ) highlight challenges in complex sulfonamide syntheses .

Physical and Molecular Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~449.5 (calc.) Not reported Benzamide, pyrrolidine sulfonyl
4-(4-Amino-...-N-methylbenzenesulfonamide () 589.1 175–178 Pyrazolo-pyrimidine, fluorochromenone
4-Methyl-N'-[(E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide () 335.3 (calc.) Not reported Nitrophenyl, sulfonohydrazide

Insights :

  • Higher molecular weights (e.g., 589.1 in ) may reduce bioavailability compared to the target compound.

Pharmacological Implications

  • Electron-Withdrawing Groups : Fluorine in ’s compound enhances metabolic stability, whereas the target’s benzoyl group may prioritize lipophilicity.
  • Hydrogen-Bonding Capacity: The pyrrolidine sulfonyl group in the target could improve solubility and target engagement compared to non-sulfonamide analogs.
  • Steric Effects: Bulky substituents (e.g., chromenone in ) may hinder binding in sterically sensitive active sites .

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